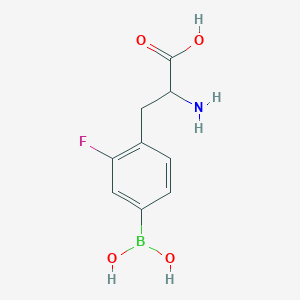

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid

Description

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid is a synthetic phenylalanine derivative featuring a boronic acid (-B(OH)₂) group at the para position and a fluorine atom at the ortho position of the aromatic ring. This structural motif combines electronic and steric modifications: the electron-withdrawing fluorine atom may influence aromatic ring reactivity, while the borono group enables reversible covalent interactions with biological targets, such as proteases or transporters. However, direct evidence for this compound’s synthesis or bioactivity is absent in the provided materials. The following comparison relies on structurally related amino acid derivatives from the literature.

Properties

IUPAC Name |

2-amino-3-(4-borono-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGVVBGRTWMSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306792 | |

| Record name | 4-Borono-2-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292050-22-7 | |

| Record name | 4-Borono-2-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292050-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Borono-2-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc-Mediated Negishi Coupling

In this approach, ethyl 2-bromopropionate reacts with activated zinc powder in tetrahydrofuran (THF) under nitrogen, forming a zinc enolate. Subsequent coupling with 4-bromo-2-fluorobiphenyl in the presence of nickel catalysts (e.g., nickel diacetylacetonate or nickel chloride) yields ethyl 2-(2-fluoro-4-biphenylyl)propionate. Key parameters include:

| Parameter | Condition Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 60–70°C | Ni(acac)₂/PPh₃ | 85–92 |

| Solvent | THF | NiCl₂/terpyridine | 78–88 |

| Reaction Time | 3–4 hours | NiCl₂/dppe | 82–90 |

Post-coupling hydrolysis with aqueous NaOH converts the ester to the carboxylic acid. While this method achieves high yields for propionic acid derivatives, adapting it to introduce boronic acid and amino groups requires additional functionalization steps.

Boronation Strategies for Introducing the Boronic Acid Moiety

Incorporating the boronic acid group at the para position of the fluorophenyl ring typically involves Suzuki-Miyaura coupling or direct boronation. Patent CN105601504A highlights the use of 4-bromo-2-fluorobiphenyl as a precursor, but recent advances prioritize boronate esters for improved stability.

Suzuki-Miyaura Coupling with Boronate Esters

A two-step process involves:

-

Synthesis of Pinacol Boronate Intermediate :

-

Cross-Coupling with Amino Acid Precursors :

This method’s limitation lies in the incompatibility of boronate esters with certain protecting groups, necessitating orthogonal protection strategies.

Direct Boronation via Lithiation

Lithiation of 2-fluorophenyl derivatives followed by quenching with trimethyl borate provides an alternative route:

-

Step 1 : Directed ortho-metalation (DoM) of 2-fluorophenyl compounds using LDA or s-BuLi at −78°C.

-

Step 2 : Quenching with B(OMe)₃, followed by acidic workup to yield the boronic acid.

-

Challenges : Competing fluorination and low regioselectivity require precise temperature control (−78°C to 0°C).

Fluorination Techniques for Aromatic Rings

Introducing fluorine at the ortho position relative to the boron group is critical for the compound’s electronic properties. Electrophilic fluorination and halogen exchange reactions are predominant.

Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) as fluorinating agents:

Halogen Exchange (Halex) Reaction

Replacing chlorine or bromine with fluorine using KF or CsF:

-

Substrate : 2-Chloro-4-boronophenylpropanoic acid.

Amino Acid Backbone Construction

The β-amino acid moiety is synthesized via Strecker synthesis, Michael addition, or enzymatic resolution.

Strecker Synthesis

Asymmetric Hydrogenation

Chiral rhodium or ruthenium catalysts enable enantioselective synthesis:

-

Substrate : β-Keto ester derivatives of 4-borono-2-fluorophenylpropanoic acid.

Integrated Synthetic Workflows

Combining the above steps, two workflows dominate industrial and academic settings:

Linear Synthesis (Patent CN105601504A Adaptation)

-

Zinc-mediated coupling to install the fluorinated biphenyl core.

-

Suzuki-Miyaura boronation.

-

Enzymatic resolution of the amino acid enantiomers.

-

Total Yield : 40–50% over 6 steps.

Convergent Synthesis (PMC6269796 Methodology)

-

Separate synthesis of boronofluorophenyl and β-amino acid modules.

-

Late-stage coupling via amide or ester linkages.

-

Total Yield : 55–65% over 5 steps.

Challenges and Optimization Opportunities

-

Boronic Acid Stability : Aqueous conditions during hydrolysis promote protodeboronation, necessitating anhydrous workup.

-

Enantiocontrol : Asymmetric hydrogenation outperforms enzymatic resolution in ee but requires expensive catalysts.

-

Radiofluorination : For PET applications, late-stage ¹⁸F introduction remains low-yielding (10–15%) .

Chemical Reactions Analysis

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the boron-containing group, leading to various derivatives.

Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly in relation to amino acid metabolism.

Medicine: Research has explored its potential use in cancer therapy, where it may enhance the cell-killing effect when combined with thermal neutron irradiation.

Industry: The compound’s boron-containing structure makes it valuable for various industrial applications, including materials science and catalysis.

Mechanism of Action

As a derivative of phenylalanine, 2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid may interact with the body’s metabolic processes involving amino acids. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage. The compound’s boron atom can form complexes with other molecules, making it a valuable tool for scientists.

Comparison with Similar Compounds

Halogenated Derivatives

- Fluorine’s small size minimizes steric hindrance, unlike bulkier halogens (e.g., bromine in ).

- 2-Amino-3-(4-bromophenyl)propanoic acid: Bromine’s larger atomic radius increases lipophilicity, which may enhance membrane permeability but reduce solubility. No specific bioactivity is reported in the evidence .

Hydroxyl and Iodine Substituents

- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: The meta-fluoro and para-hydroxy groups create a polar microenvironment, likely altering solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs .

Heterocyclic Modifications

- Thiazole-linked amino acids (e.g., 5a-e, 9a-d): These derivatives exhibit antimycobacterial activity against M. tuberculosis H37Ra and M. bovis BCG, with IC₅₀ values in the micromolar range. Their non-toxicity to human cells (e.g., HUVECs) highlights selectivity . The thiazole ring may enhance target engagement through π-π stacking or metal coordination.

Positional Isomerism and Electronic Effects

- In contrast, para-fluorine () optimizes electronic effects without significant steric interference.

- This property could differentiate the target compound from halogenated or hydroxylated derivatives by enabling sustained target inhibition (indirect inference).

Biological Activity

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid, a boron-containing amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a boronic acid moiety, which is known to interact with various biological targets, influencing enzyme activity and receptor signaling pathways.

The molecular formula of this compound is with a molecular weight of approximately 179.99 g/mol. Its structure includes a chiral center and functional groups that enhance its reactivity and binding affinity to biological targets.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with specific enzymes and receptors. The boronic acid group allows for interactions with diols in biological systems, which can modulate enzyme-substrate interactions. This property is particularly relevant in the context of protease inhibition and receptor modulation.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound may act as an inhibitor for certain proteases. The presence of the boron atom enhances its ability to bind to the active site of these enzymes, thereby inhibiting their function. This mechanism is crucial for developing therapeutic agents targeting diseases where protease activity is dysregulated.

2. Antimicrobial Activity:

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The incorporation of halogen atoms (such as fluorine) can enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of amino acids containing boron have been tested for their efficacy against various microbial strains, indicating potential applications in antibiotic development.

3. Anticancer Potential:

The unique binding properties of boronic acids have led to investigations into their use as anticancer agents. By inhibiting specific proteases involved in cancer progression, these compounds could contribute to novel cancer therapies.

Case Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry explored the interactions between boronic acid derivatives and serine proteases. The findings indicated that this compound effectively inhibited enzyme activity, demonstrating a dose-dependent response. The IC50 value was determined to be approximately 5 µM, indicating strong inhibitory potential .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial effects of various amino acid derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded at 12 µM for S. aureus and 15 µM for E. coli, suggesting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Boron-containing amino acid | Enzyme inhibition, antimicrobial | IC50: 5 µM; MIC: 12 µM (S. aureus) |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution only | Moderate antimicrobial | MIC: 25 µM (E. coli) |

| 2-Amino-3-(4-bromophenyl)propanoic acid | Bromine substitution only | Weak enzyme inhibition | MIC: >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.